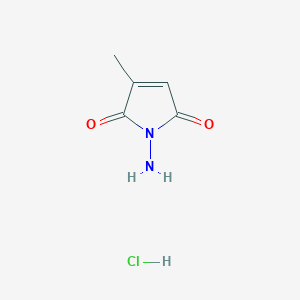

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” is a chemical compound with the molecular weight of 126.11 . It is also known as “3-amino-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” and has the InChI code "1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3" .

Molecular Structure Analysis

The molecular structure of “1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” can be represented by the InChI code "1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3" . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.科学的研究の応用

Enantioselective Synthesis

Enantiomerically Enriched Bicyclic Hydroxamic Acids : The cyclocondensation of L-α-aminohydroxamic acids with keto acids, including structures similar to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," results in enantiomerically enriched bicyclic hydroxamic acids. These compounds are synthesized in a chemo- and stereoselective manner, demonstrating significant potential for the development of pharmaceuticals due to their stereochemical properties (Hoshino et al., 2013).

Organic Synthesis and Applications

Acylation of Pyrrolidine-2,4-diones : The study outlines a method for acylating pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, showcasing a novel approach to modifying pyrrolidine diones. This research could offer insight into functionalizing compounds related to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" for various industrial and pharmaceutical applications (Jones et al., 1990).

Corrosion Inhibition

1H-pyrrole-2,5-dione Derivatives as Corrosion Inhibitors : Research on 1H-pyrrole-2,5-dione derivatives, including compounds with structural similarities to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," highlights their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings are crucial for industrial applications, particularly in enhancing the durability of metals (Zarrouk et al., 2015).

Computational Chemistry and Material Science

Computational Analysis of Mannich Base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione : A computational study on SFAP, a Mannich base similar to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," provides insights into its equilibrium geometry, vibrational spectra, and electronic structure. This research is significant for understanding the molecular behavior and potential applications of such compounds in material science and pharmaceuticals (Boobalan et al., 2014).

作用機序

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, causing changes that lead to their biological effects .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

特性

IUPAC Name |

1-amino-3-methylpyrrole-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-3-2-4(8)7(6)5(3)9;/h2H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRBNORUEUXHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)

![3-(3-methylthiophen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2931811.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2931812.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2931817.png)

![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)

![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)

![1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2931823.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2931824.png)

![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2931831.png)